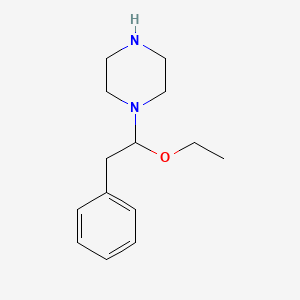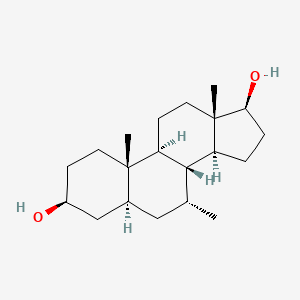
CAFFEINE, 8-(p-AMINOBENZYL)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CAFFEINE, 8-(p-AMINOBENZYL)-: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CAFFEINE, 8-(p-AMINOBENZYL)- typically involves the reaction of caffeine with para-aminobenzyl chloride under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of CAFFEINE, 8-(p-AMINOBENZYL)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
CAFFEINE, 8-(p-AMINOBENZYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The para-aminobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学的研究の応用
CAFFEINE, 8-(p-AMINOBENZYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of CAFFEINE, 8-(p-AMINOBENZYL)- involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and signal transduction pathways. This interaction leads to its stimulant effects and potential therapeutic benefits.
類似化合物との比較
Similar Compounds
CAFFEINE: The parent compound, known for its stimulant properties.
THEOPHYLLINE: Another methylxanthine with bronchodilator effects.
THEOBROMINE: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
CAFFEINE, 8-(p-AMINOBENZYL)- is unique due to the presence of the para-aminobenzyl group, which imparts distinct chemical and biological properties. This modification can enhance its interaction with specific molecular targets and potentially lead to new applications in medicine and industry.
特性
CAS番号 |
5426-89-1 |
|---|---|
分子式 |
C15H17N5O2 |
分子量 |
299.33 g/mol |
IUPAC名 |
8-[(4-aminophenyl)methyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H17N5O2/c1-18-11(8-9-4-6-10(16)7-5-9)17-13-12(18)14(21)20(3)15(22)19(13)2/h4-7H,8,16H2,1-3H3 |
InChIキー |
OSKJFYYILYDPAQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
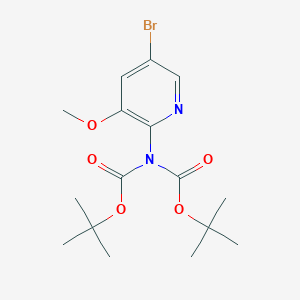


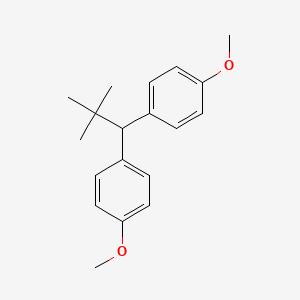
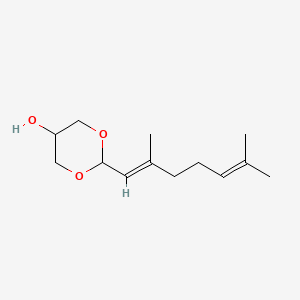
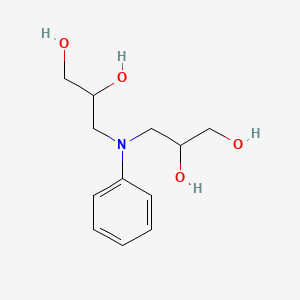
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
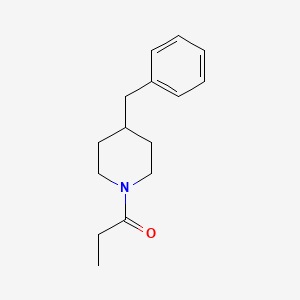
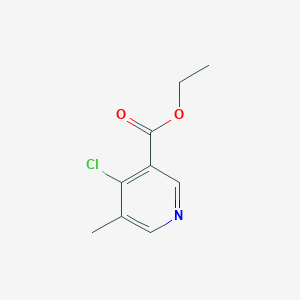

![2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13760129.png)
